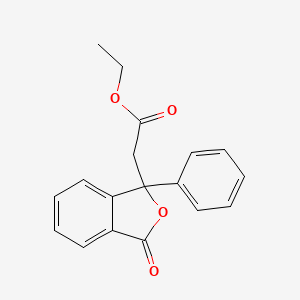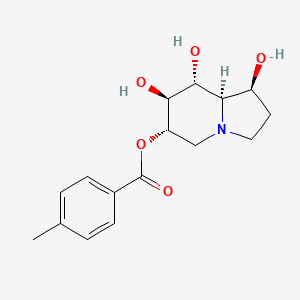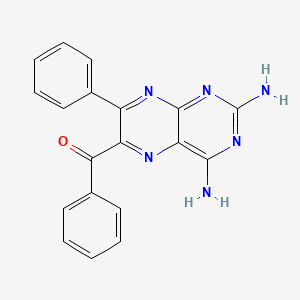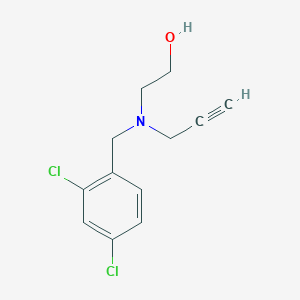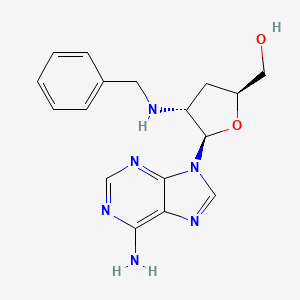
Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. It is structurally similar to adenosine but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose ring, which are replaced by a phenylmethylamino group. This modification imparts unique chemical and biological properties to the compound .
Métodos De Preparación
The synthesis of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- typically involves multiple steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.
Introduction of the Phenylmethylamino Group: The protected adenosine undergoes a substitution reaction where the hydroxyl groups at the 2’ and 3’ positions are replaced by a phenylmethylamino group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its interactions with enzymes and receptors involved in nucleoside metabolism.
Medicine: Research explores its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. This is due to the absence of the 2’ and 3’ hydroxyl groups, which are essential for the formation of phosphodiester bonds. The compound targets enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside phosphorylase, disrupting their normal function .
Comparación Con Compuestos Similares
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- can be compared with other nucleoside analogs:
Adenosine: Unlike adenosine, the compound lacks the 2’ and 3’ hydroxyl groups, which significantly alters its biological activity.
2’,3’-Dideoxyadenosine: This compound also lacks the 2’ and 3’ hydroxyl groups but does not have the phenylmethylamino group, making it less bulky and potentially less effective in certain applications.
2’,3’-Dideoxy-2’-((methyl)amino)adenosine: Similar to the compound but with a methyl group instead of a phenylmethyl group, leading to differences in steric and electronic properties.
These comparisons highlight the unique structural features and potential advantages of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- in various applications.
Propiedades
Número CAS |
134934-53-5 |
|---|---|
Fórmula molecular |
C17H20N6O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)oxolan-2-yl]methanol |
InChI |
InChI=1S/C17H20N6O2/c18-15-14-16(21-9-20-15)23(10-22-14)17-13(6-12(8-24)25-17)19-7-11-4-2-1-3-5-11/h1-5,9-10,12-13,17,19,24H,6-8H2,(H2,18,20,21)/t12-,13+,17+/m0/s1 |
Clave InChI |
WREDAANYCRGDHQ-OGHNNQOOSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |
SMILES canónico |
C1C(OC(C1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


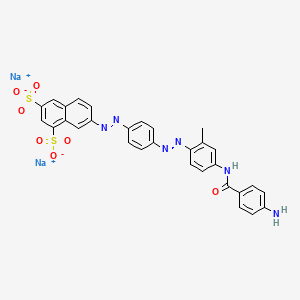
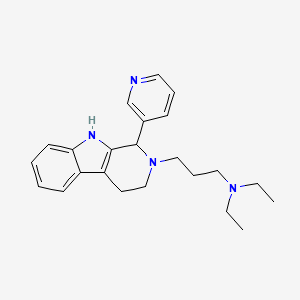
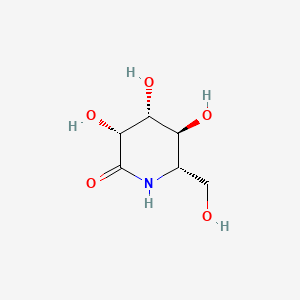

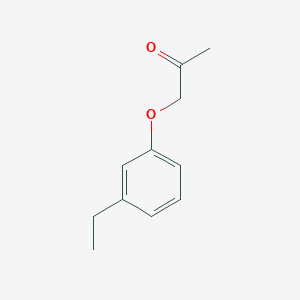
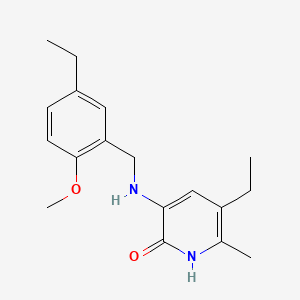
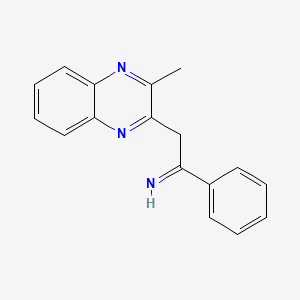
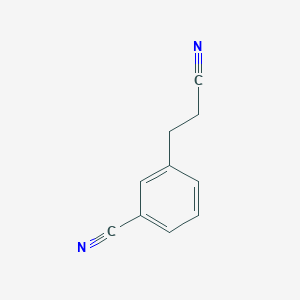
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
